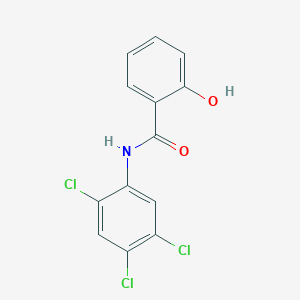
2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C13H8Cl3NO2. It is a derivative of benzamide, where the benzene ring is substituted with hydroxyl and trichlorophenyl groups. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2,4,5-trichloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(2,4,5-trichlorophenyl)benzaldehyde.
Reduction: Formation of 2-hydroxy-N-(2,4,5-trichlorophenyl)benzylamine.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance neurotransmission in the brain. The compound’s structure allows it to penetrate the blood-brain barrier, making it effective in central nervous system applications .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide
- 5-bromo-2-hydroxy-N-(3,4,5-trichlorophenyl)benzamide
- 2-chloro-N-(2,4,5-trichlorophenyl)benzamide
Uniqueness
2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase with moderate efficiency makes it a valuable compound in medicinal chemistry research .
Properties
CAS No. |
106480-61-9 |
|---|---|
Molecular Formula |
C13H8Cl3NO2 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2-hydroxy-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO2/c14-8-5-10(16)11(6-9(8)15)17-13(19)7-3-1-2-4-12(7)18/h1-6,18H,(H,17,19) |
InChI Key |
BGEMAKTZPJNUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















